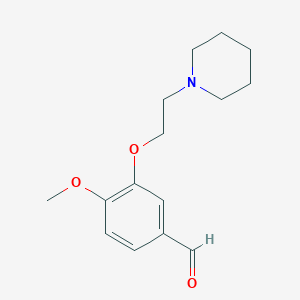
4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a methoxy group, a piperidinyl group, and a benzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-(piperidin-1-yl)ethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and piperidine.
Major Products Formed
Oxidation: 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The piperidinyl group enhances its binding affinity to target proteins, while the methoxy and aldehyde groups contribute to its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(2-(morpholin-1-yl)ethoxy)benzaldehyde
- 4-Methoxy-3-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
- 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Uniqueness
4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
4-methoxy-3-(2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H21NO3/c1-18-14-6-5-13(12-17)11-15(14)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3 |
Clave InChI |
GBVPKCXGGLTUKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


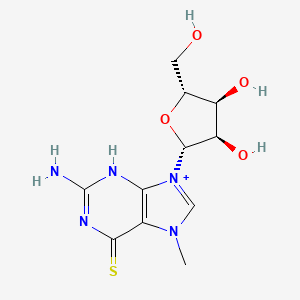

![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)


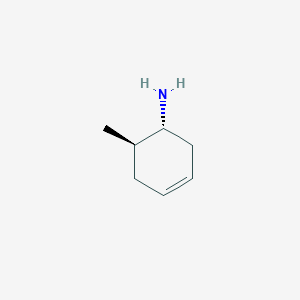
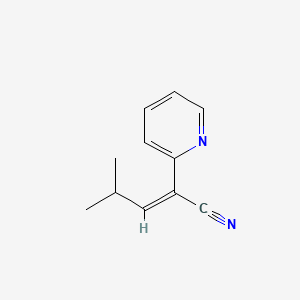
![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
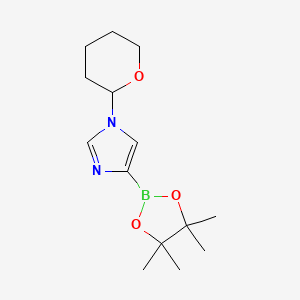
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)

